Benzamide, 3-hydroxy-N-methyl-5-nitro-
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Overview
Description
Benzamide, 3-hydroxy-N-methyl-5-nitro- is an organic compound with the molecular formula C8H8N2O4 It is a derivative of benzamide, characterized by the presence of a hydroxyl group at the 3-position, a methyl group at the nitrogen atom, and a nitro group at the 5-position
Preparation Methods
The synthesis of Benzamide, 3-hydroxy-N-methyl-5-nitro- typically involves the nitration of N-methyl-3-hydroxybenzamide. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Benzamide, 3-hydroxy-N-methyl-5-nitro- undergoes various chemical reactions, including:
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Reduction
Reagents: Common reducing agents such as hydrogen gas in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Conditions: The reduction reaction is typically carried out under mild conditions to selectively reduce the nitro group to an amino group.
Products: The major product formed is 3-hydroxy-N-methyl-5-aminobenzamide.
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Substitution
Reagents: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Conditions: The substitution reaction is carried out under controlled temperature conditions to replace the hydroxyl group with a halogen atom.
Products: The major products are 3-chloro-N-methyl-5-nitrobenzamide or 3-bromo-N-methyl-5-nitrobenzamide.
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Oxidation
Reagents: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: The oxidation reaction is carried out under acidic or basic conditions to oxidize the hydroxyl group to a carbonyl group.
Products: The major product formed is 3-oxo-N-methyl-5-nitrobenzamide.
Scientific Research Applications
Benzamide, 3-hydroxy-N-methyl-5-nitro- has several applications in scientific research, including:
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Chemistry
- Used as a precursor in the synthesis of various organic compounds.
- Employed in studying nitration and reduction reactions.
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Biology
- Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
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Medicine
- Explored for its potential use in drug development, particularly in designing new therapeutic agents with improved efficacy and reduced side effects.
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Industry
- Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzamide, 3-hydroxy-N-methyl-5-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The hydroxyl and methyl groups contribute to the compound’s overall reactivity and specificity towards its targets.
Comparison with Similar Compounds
Benzamide, 3-hydroxy-N-methyl-5-nitro- can be compared with other similar compounds, such as:
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3-Hydroxy-N-methylbenzamide
- Lacks the nitro group, resulting in different chemical reactivity and biological activity.
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3-Hydroxy-5-nitrobenzamide
- Lacks the N-methyl group, affecting its solubility and interaction with biological targets.
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N-Methyl-5-nitrobenzamide
- Lacks the hydroxyl group, altering its chemical properties and potential applications.
The presence of the hydroxyl, methyl, and nitro groups in Benzamide, 3-hydroxy-N-methyl-5-nitro- makes it unique and versatile for various applications in scientific research.
Properties
IUPAC Name |
3-hydroxy-N-methyl-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-9-8(12)5-2-6(10(13)14)4-7(11)3-5/h2-4,11H,1H3,(H,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTOPLBWRSNQLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=C1)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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